molecular formula C14H13N3O4 B2773313 Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate CAS No. 847915-87-1

Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Numéro de catalogue: B2773313
Numéro CAS: 847915-87-1
Poids moléculaire: 287.275
Clé InChI: LGDQOTZIQAXIDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound features a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves the condensation of 6-oxo-1H-pyridazine-3-carboxylic acid with ethyl 4-aminobenzoate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate is unique due to its specific functional groups and the combination of the pyridazine ring with an ethyl ester and an amide linkage.

Activité Biologique

Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly related to cannabinoid receptors and other pharmacological targets. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR) that elucidate the compound's efficacy.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyridazine ring fused with a benzoate moiety. The synthesis typically involves the reaction of ethyl 4-hydroxybenzoate with hydrazine derivatives, leading to the formation of the dihydropyridazine structure. The synthetic route often includes steps such as condensation reactions and subsequent modifications to enhance biological activity.

Cannabinoid Receptor Interaction

Recent studies have highlighted the affinity of pyridazinone derivatives for cannabinoid receptors, particularly CB2 receptors. This compound exhibits significant binding affinity and selectivity towards CB2R:

  • Binding Affinity : The compound demonstrates moderate to high affinity for CB2R with Ki values in the low nanomolar range (e.g., Ki = 4.7 ± 2.1 nM) for certain derivatives .
  • Inverse Agonism : It acts as an inverse agonist at CB2R, which may have therapeutic implications in conditions such as inflammation and pain management .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been assessed through various in silico models predicting absorption, distribution, metabolism, and excretion (ADME). These studies suggest favorable properties that could support its development as a therapeutic agent:

  • Solubility : Modifications to the chemical structure have been shown to improve solubility, enhancing bioavailability.
  • Metabolic Stability : Preliminary data indicate that the compound may exhibit resistance to metabolic degradation by cytochrome P450 enzymes .

In Vivo Efficacy

In vivo studies evaluating the anti-inflammatory effects of pyridazinone derivatives have shown promising results. For instance, animal models treated with compounds similar to this compound exhibited reduced inflammatory markers and pain response compared to controls.

Structure-Activity Relationship (SAR)

Research into SAR has revealed critical insights into how modifications affect biological activity:

ModificationEffect on ActivityKi Value (nM)
Cyclohexyl groupIncreased CB2R affinity4.7 ± 2.1
N-Alkyl substitutionMixed CB1R/CB2R affinityKiCB2 = 7.6
Removal of Cl/CH3Decreased selectivityKi > 4000

These findings underline the importance of specific functional groups in modulating receptor interactions and overall pharmacological effects.

Propriétés

IUPAC Name

ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-14(20)9-3-5-10(6-4-9)15-13(19)11-7-8-12(18)17-16-11/h3-8H,2H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDQOTZIQAXIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.